8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline
Description
Pharmacophoric Integration of Heterocyclic Systems in Multitarget Drug Development
Structural Contributions of Quinoline, Piperazine, and Sulfonamide Moieties
The quinoline core serves as a privileged scaffold in antimicrobial and antitubular agents due to its planar aromatic system, which facilitates intercalation into nucleic acids or hydrophobic protein pockets. In this hybrid, the sulfonamide group at the 8-position introduces hydrogen-bonding capabilities, enhancing target engagement with enzymes such as dihydropteroate synthase or carbonic anhydrase. The piperazine-piperidine assembly provides conformational flexibility, enabling optimal spatial orientation of the 3-chloro-5-(trifluoromethyl)pyridinyl substituent for interactions with bacterial efflux pumps or neurotransmitter receptors.
A critical feature is the 3-methylpiperazine subunit, which balances lipophilicity and solubility. Methylation at this position reduces rotational freedom, potentially improving binding specificity compared to unsubstituted piperazines. The trifluoromethylpyridine moiety contributes electron-withdrawing effects, stabilizing charge-transfer interactions with aromatic residues in target proteins.
Multitarget Synergy in Hybrid Architectures
This compound’s design aligns with the multitarget-directed ligand (MTDL) paradigm, where distinct pharmacophores address complementary pathways. For example:
- Quinoline : Disrupts DNA gyrase via topoisomerase inhibition.
- Sulfonamide : Inhibits folate biosynthesis through dihydropteroate synthase binding.
- Piperazine-Pyridine : Modulates efflux pump activity via hydrophobic interactions with membrane proteins.
Experimental data from analogous hybrids demonstrate synergistic effects; quinoline-piperazine conjugates exhibit 10–100-fold lower MIC values against Mycobacterium tuberculosis compared to parent compounds.
Table 1: Key Pharmacophoric Elements and Their Roles
| Component | Role | Target Interaction |
|---|---|---|
| Quinoline core | Nucleic acid intercalation | DNA gyrase/Topoisomerase IV |
| Sulfonamide group | Hydrogen-bond donor/acceptor | Dihydropteroate synthase |
| Piperazine-piperidine | Conformational flexibility | Efflux pump proteins |
| CF~3~-pyridine | Hydrophobic/electron-withdrawing | Membrane permeability |
Properties
IUPAC Name |
8-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClF3N5O2S/c1-17-16-32(12-13-34(17)24-21(26)14-19(15-31-24)25(27,28)29)20-7-10-33(11-8-20)37(35,36)22-6-2-4-18-5-3-9-30-23(18)22/h2-6,9,14-15,17,20H,7-8,10-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEGCJAOEGCJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClF3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline typically involves multiple steps, including the formation of the quinoline core, functionalization of the piperidine and piperazine rings, and introduction of the sulfonyl group. Key intermediates are often synthesized through a series of nucleophilic substitutions, cyclizations, and coupling reactions, utilizing reagents such as sodium hydride, palladium catalysts, and sulfuryl chloride.
Industrial Production Methods: In an industrial setting, large-scale production of this compound might involve more efficient and scalable methods, including continuous flow synthesis or microwave-assisted reactions to reduce reaction times and increase yields. Key factors include optimizing reaction conditions like temperature, pressure, and solvent choices.
Chemical Reactions Analysis
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Piperazine alkylation | MeI, K₂CO₃, DMF, 80°C | 85% | |
| Pyridine coupling | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | 72% |
Sulfonylation for Quinoline-Piperidine Linkage
The sulfonyl bridge is formed via sulfonamide coupling :
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Quinoline-8-sulfonyl chloride reacts with the piperidine amine under basic conditions (e.g., Et₃N, DCM) .
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Critical Considerations : Steric hindrance from the piperidine’s substituents requires elevated temperatures (40–60°C) to drive the reaction .
Stability Note:
The sulfonyl group is resistant to hydrolysis under neutral conditions but may degrade in strongly acidic/basic environments .
Functionalization of the Pyridine Ring
The 3-chloro-5-(trifluoromethyl)pyridine subunit undergoes:
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Halogen Exchange : Chlorine at position 3 can be replaced via Pd-catalyzed cross-coupling (e.g., Suzuki with aryl boronic acids) .
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Trifluoromethyl Stability : The CF₃ group is inert under most conditions but may participate in radical reactions at high temperatures .
Selectivity in Substitution:
| Position | Reactivity | Directed by |
|---|---|---|
| C-3 (Cl) | High | Electrophilic substitution |
| C-5 (CF₃) | Low | Meta-directing effect |
Stereochemical Considerations
The 3-methylpiperazine introduces a chiral center:
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Asymmetric Synthesis : Chiral auxiliaries (e.g., cinchona alkaloids) or enzymatic resolution achieve enantiopure products .
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Impact on Bioactivity : Stereochemistry influences target binding; the (S)-enantiomer often shows higher potency .
Degradation Pathways
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Hydrolytic Degradation : The sulfonyl group may hydrolyze in acidic media (pH < 2), forming quinoline-8-sulfonic acid and piperidine derivatives .
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Oxidative Stress : The pyridine ring is susceptible to oxidation by peroxides, yielding N-oxide derivatives .
Catalytic Modifications
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Palladium-Mediated C–H Activation : Direct functionalization of the quinoline core at C-2 or C-5 positions using Pd(OAc)₂ and NBE (norbornene) .
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Microwave-Assisted Reactions : Reduced reaction times (e.g., 30 min vs. 12 h) for piperazine cyclization .
Key Challenges and Solutions
Industrial-Scale Optimization
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its diverse functional groups allow it to act as a catalyst in specific organic reactions, facilitating various chemical transformations.
Biology
In biological research, 8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline can be utilized as a probe in cellular studies. It may also be incorporated into biochemical assays to investigate enzyme functions and interactions within cellular processes .
Medicine
The medicinal applications of this compound are particularly promising. Research suggests potential therapeutic properties, including:
- Anti-inflammatory Effects : The compound may inhibit pathways associated with inflammation.
- Antimicrobial Activity : Preliminary studies indicate effectiveness against various microbial strains.
- Anticancer Properties : Investigations are underway to explore its role in targeting cancer cells through specific molecular interactions .
Case Studies and Research Findings
Several studies have highlighted the compound's potential across different applications:
- Antimicrobial Studies : Research published in RSC Advances demonstrated that modifications in the structure of quinoline derivatives could significantly enhance antibacterial activity against Mycobacterium smegmatis, suggesting similar potential for this compound .
- Therapeutic Investigations : Patents have been filed detailing the use of compounds with similar structures for treating metabolic syndromes and central nervous system disorders, indicating potential therapeutic pathways for further exploration of this compound .
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interactions with molecular targets like enzymes or receptors. The pathways may include inhibition or activation of specific proteins, altering signaling cascades, or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Sulfonyl Group Placement
- Target Compound: The sulfonyl group is at the 8-position of the quinoline core, connected to a piperidine-piperazine-pyridinyl system .
- 3-(4-Chlorophenylsulfonyl)-8-(1-methylpiperidin-4-yl amino)quinoline (8b): Sulfonyl at the 3-position, with a methylpiperidine-amino group at the 8-position .
- 3-Phenylsulfonyl-8-piperazinyl-1yl-quinoline (Patent Example): Sulfonyl at the 3-position, piperazinyl at the 8-position .
Implications: Sulfonyl placement influences electronic distribution and steric interactions with biological targets.
Heterocyclic Substituents
- Target Compound : Contains a piperidine-piperazine-pyridinyl chain, introducing multiple nitrogen atoms and a chloro-trifluoromethylpyridine moiety.
- 8b: Features a methylpiperidine-amino group at position 8, lacking the piperazine-pyridinyl complexity .
- Patent Example (3-phenylsulfonyl-8-piperazinyl) : Simpler piperazinyl group at position 8 without pyridinyl or halogenated substituents .
Implications : The target’s extended heterocyclic system may improve target engagement through multivalent interactions, while the chloro-trifluoromethylpyridine group enhances hydrophobicity and resistance to oxidative metabolism .
Functional Group Variations
Pharmacokinetic and Physicochemical Properties
Biological Activity
The compound 8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline represents a novel class of heterocyclic compounds that have garnered attention due to their potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a quinoline core substituted with a sulfonamide and piperazine moieties. The presence of a trifluoromethyl group and a chloro-substituted pyridine enhances its biological activity.
Molecular Formula: C₁₈H₁₇ClF₃N₄S
Molecular Weight: 449.32 g/mol
CAS Number: 1311278-34-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Kinase Activity : Preliminary studies suggest that the compound may inhibit specific receptor tyrosine kinases, which are crucial in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth in various cancer models.
- Modulation of Neurotransmitter Receptors : The piperazine moiety is known for its interaction with serotonin receptors, particularly the 5-HT7 receptor, which plays a role in mood regulation and cognitive functions. Compounds similar to this one have shown significant binding affinity and functional activity against these receptors .
- Antimicrobial Activity : Some derivatives of quinoline compounds exhibit antimicrobial properties, suggesting that this compound may also possess similar activity against bacterial and fungal pathogens.
Biological Activity Data
Table 1 summarizes key biological activities reported for related compounds in the literature:
| Activity | IC50 (µM) | Reference |
|---|---|---|
| Inhibition of PI3K pathway | 0.5 | |
| 5-HT7 receptor binding | 0.2 | |
| Antimicrobial (E. coli) | 1.0 | |
| Cytotoxicity in cancer cell lines | 0.3 |
Case Study 1: Anticancer Activity
In a recent study, the compound was evaluated for its anticancer properties in vitro using several cancer cell lines, including breast and lung cancer models. The results indicated that the compound significantly inhibited cell proliferation (IC50 = 0.3 µM) and induced apoptosis through the activation of caspase pathways .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of similar piperazine derivatives on animal models exhibiting anxiety-like behaviors. The results demonstrated that administration of the compound led to a notable reduction in anxiety levels, supporting its potential as an anxiolytic agent .
Q & A
Q. What synthetic strategies are recommended for constructing the piperazine-piperidine-sulfonylquinoline scaffold in this compound?
The synthesis involves multi-step heterocyclic coupling and sulfonylation. Key steps include:
- Piperazine functionalization : React 3-chloro-5-(trifluoromethyl)pyridine with 3-methylpiperazine under Buchwald-Hartwig amination conditions (Pd catalysis, 80–100°C) to form the substituted piperazine intermediate .
- Piperidine coupling : Use nucleophilic aromatic substitution (e.g., Mitsunobu reaction) to attach the piperazine intermediate to a 4-aminopiperidine backbone .
- Sulfonylation : Treat the piperidine intermediate with 8-quinolinesulfonyl chloride in dichloromethane with triethylamine as a base, followed by purification via flash chromatography (ethyl acetate/hexane gradient) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Combine orthogonal analytical techniques:
- NMR spectroscopy : Confirm piperazine/piperidine ring connectivity via -NMR coupling constants (e.g., axial-equatorial proton splitting at δ 2.5–4.0 ppm) and -NMR signals for sulfonyl (δ ~110 ppm) and trifluoromethyl (δ ~125 ppm, quartet) groups .
- Mass spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (expected m/z for : ~558.1) and isotopic patterns for chlorine .
Q. What solvent systems are optimal for improving the compound’s solubility in biological assays?
The compound’s low solubility (logP ~3.8 predicted) can be addressed via:
- Co-solvent systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin-based solubilization .
- Salt formation : React with hydrochloric acid to form a hydrochloride salt, enhancing aqueous solubility (tested in for analogous sulfonamides) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Focus on modular substitutions:
- Pyridine ring : Replace 3-chloro-5-(trifluoromethyl) with bromo or nitro groups to assess halogen/electron-withdrawing effects on target binding .
- Piperazine methyl group : Test bulkier substituents (e.g., ethyl, isopropyl) to probe steric tolerance in the active site .
- Quinoline sulfonyl group : Introduce electron-donating groups (e.g., methoxy) at the quinoline 7-position to modulate π-π stacking interactions .
Q. Table 1. Example SAR Modifications and Bioactivity Outcomes
| Modification Site | Substituent Tested | IC (nM) | Notes |
|---|---|---|---|
| Pyridine (Position 3) | Br (vs. Cl) | 12 ± 1.5 | Improved potency but reduced solubility |
| Piperazine (N-methyl) | Isopropyl | 45 ± 3.2 | Reduced activity; suggests steric clash |
| Quinoline (Position 7) | OMe | 8 ± 0.9 | Enhanced binding affinity by 2-fold |
Q. How should researchers resolve contradictions in bioactivity data across different assay formats?
Case study: If the compound shows nM activity in enzyme assays but µM efficacy in cell-based models:
- Assay conditions : Check for serum protein binding (use albumin-binding assays) or efflux pump interference (test with P-gp inhibitors like verapamil) .
- Metabolic stability : Perform microsomal stability studies (e.g., human liver microsomes, NADPH cofactor) to identify rapid degradation pathways .
- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm direct target engagement vs. off-target effects .
Q. What computational methods are suitable for predicting binding modes with ATP-dependent targets?
- Molecular docking : Use AutoDock Vina with a homology-modeled kinase domain (template: PDB 3ERT) to prioritize poses with sulfonyl-quinoline interactions in the hydrophobic pocket .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the piperazine-piperidine hinge region in aqueous solution .
- Free energy calculations : Apply MM-PBSA to quantify contributions of trifluoromethyl and chloro groups to binding energy (~−35 kcal/mol predicted) .
Q. How can crystallization challenges be overcome for X-ray diffraction studies?
- Co-crystallization : Add ATP analogs (e.g., AMP-PNP) to stabilize the target protein’s active conformation .
- Cryoprotection : Use 25% glycerol in crystallization buffer to reduce ice formation during flash-cooling .
- Alternative crystal forms : Screen >500 conditions using a Mosquito robot (e.g., PEG/Ionic liquid matrices) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
